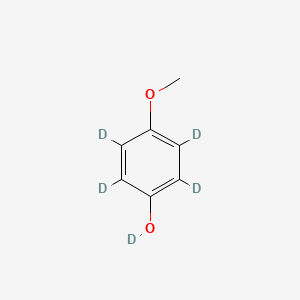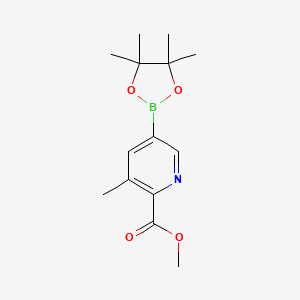![molecular formula C18H19N3O6 B596463 N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine CAS No. 1286490-16-1](/img/structure/B596463.png)
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine, also known as Boc-ONAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Boc-ONAA is a derivative of the amino acid alanine and is commonly used as a building block in the synthesis of peptides and other bioactive molecules.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is not fully understood, but it is believed to act as a nitrosating agent, reacting specifically with cysteine residues in proteins to form S-nitrosothiols. S-nitrosothiols are known to play a role in the regulation of various physiological processes, including vasodilation, neurotransmission, and immune function. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics and oxidative stress.
Biochemische Und Physiologische Effekte
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been shown to inhibit the growth of amyloid fibrils, which are implicated in the development of Alzheimer's disease. Additionally, N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is its versatility as a building block in the synthesis of peptides and other bioactive molecules. It is also a selective reagent for the modification of proteins and peptides, allowing for the specific labeling and detection of cysteine residues. However, N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine can be difficult to synthesize and handle, and its use requires specialized training and equipment. Additionally, the reactivity of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine with cysteine residues can be affected by the surrounding environment, making it challenging to use in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine. One area of interest is the development of new cancer therapies based on the induction of apoptosis in cancer cells. Another area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine and its potential applications in other fields, such as immunology and infectious diseases.
Synthesemethoden
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically begins with the protection of the amino group of alanine with a Boc (tert-butyloxycarbonyl) group. The Boc-protected alanine is then reacted with benzyl chloroformate to introduce the benzyloxy carbonyl group. The final step involves the reaction of the benzyl-protected alanine with nitrous acid to introduce the benzyloxy nitroso group to yield N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has found a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It is commonly used as a building block in the synthesis of peptides and other bioactive molecules. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is also used as a reagent for the selective modification of proteins and peptides. It has been shown to react specifically with cysteine residues in proteins, allowing for the selective labeling and detection of these residues. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other disorders.
Eigenschaften
IUPAC Name |
3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWYJBQUYYPCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858202 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
CAS RN |
1286490-16-1 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)




![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)




